molecular formula C6H9ClF3N B2423039 1-(Trifluoromethyl)cyclopent-3-en-1-amine;hydrochloride CAS No. 2567495-10-5

1-(Trifluoromethyl)cyclopent-3-en-1-amine;hydrochloride

Cat. No. B2423039
CAS RN: 2567495-10-5
M. Wt: 187.59
InChI Key: FVPHVKROVUEPAJ-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopent-3-en-1-amine;hydrochloride is a chemical compound with the CAS Number: 2567495-10-5 . It has a molecular weight of 187.59 and its IUPAC name is 1-(trifluoromethyl)cyclopent-3-en-1-amine hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-(Trifluoromethyl)cyclopent-3-en-1-amine;hydrochloride is 1S/C6H8F3N.ClH/c7-6(8,9)5(10)3-1-2-4-5;/h1-2H,3-4,10H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(Trifluoromethyl)cyclopent-3-en-1-amine;hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 187.59 .

Scientific Research Applications

Synthesis and Building Block Potential

  • 1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives, closely related to 1-(Trifluoromethyl)cyclopent-3-en-1-amine hydrochloride, are synthesized from trifluoropropanoic acid. They serve as platforms for various difunctional trifluoromethylcyclopentane derivatives, demonstrating their utility as versatile chemical building blocks (Grellepois et al., 2012).

Chemical Synthesis and Reactions

  • Efficient base-promoted reactions involving similar compounds lead to the formation of various β-substituted-trifluoromethyl-ethenes. These reactions highlight the reactivity and applicability of trifluoromethylated compounds in creating novel synthons for diverse chemical applications (Meyer & El Qacemi, 2020).
  • A tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines, using AgNO3 as a catalyst, is an effective method to construct 4-trifluoromethyl-3-pyrrolines. This process underscores the compound's potential in organic synthesis (Zhou et al., 2017).

Biomedical and Pharmacological Applications

  • Hydroisoindoline-based compounds, including similar trifluoromethylated cyclopentenes, have been explored as high-affinity neurokinin-1 receptor antagonists. These findings indicate potential applications in therapeutic domains, particularly in neurology and psychiatry (Jiang et al., 2009).

Environmental Applications

  • Fully substituted 1H-1,2,4-triazol-3-amines, synthesized through metal- and oxidant-free desulfurization and deamination condensation, may have applications in organic chemistry, medicinal chemistry, and optical materials. This research demonstrates the environmental friendliness and scalability of such synthesis methods (Guo et al., 2021).

Material Science and Engineering

  • The formation of halogenated trifluoromethylated pyrroles through a one-pot synthesis illustrates the compound's utility in material science. The method's features include mild conditions and high efficiency, indicating its applicability in advanced materials development (Huang et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(trifluoromethyl)cyclopent-3-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)5(10)3-1-2-4-5;/h1-2H,3-4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPHVKROVUEPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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